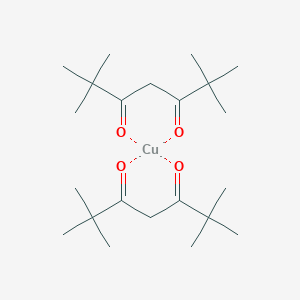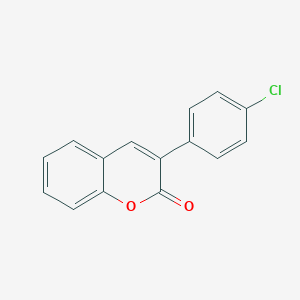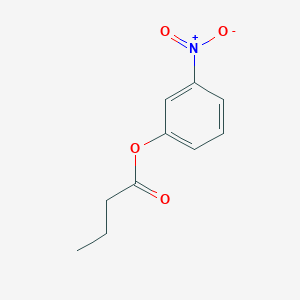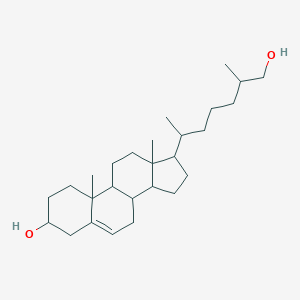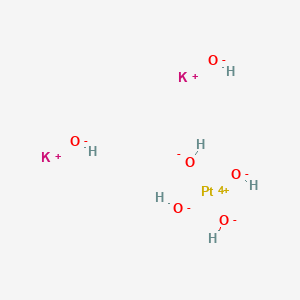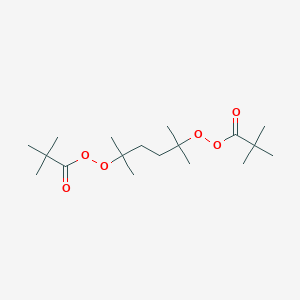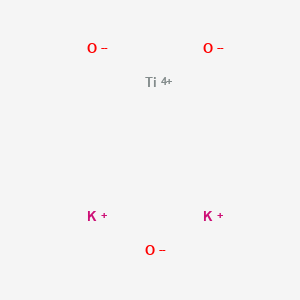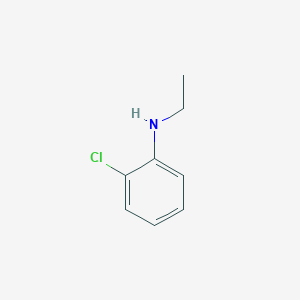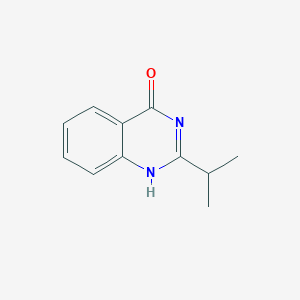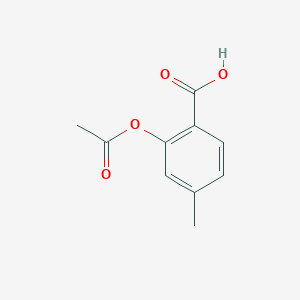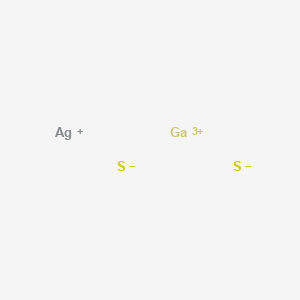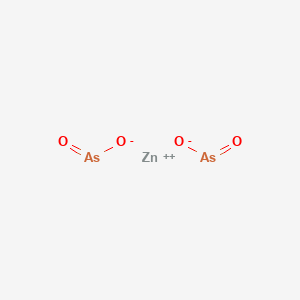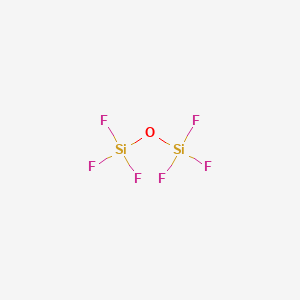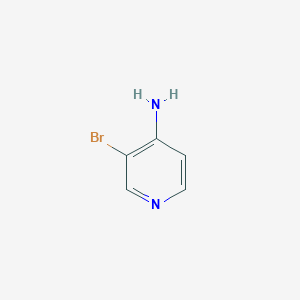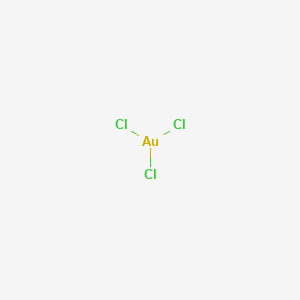
Gold trichloride
Übersicht
Beschreibung
Synthesis Analysis
Gold trichloride can be synthesized through various methods. Key studies include:
- Gold(I)-catalyzed hydroamination reactions, which highlight gold's unique behavior as a catalyst in organic synthesis (Leyva–Pérez et al., 2010).
- Gold-catalyzed synthesis of N-containing tricyclic compounds, demonstrating gold's catalytic properties in terms of high reactivity and selectivity (Pan, Shu, & Ye, 2016).
- The synthesis of gold nanoparticles, which depends on the interaction of trisodium citrate dihydrate with tetrachloroauric acid (Yazdani et al., 2021).
Molecular Structure Analysis
The molecular geometry of gold trichloride includes:
- Dimeric gold trichloride with a planar, D2h-symmetry halogen-bridged geometry, studied through gas-phase electron diffraction and quantum chemical calculations (Hargittai et al., 2001).
- Investigations into the crystal structures of various gold(I) complexes, contributing to the understanding of gold's coordination geometry (Angermaier, Zeller, & Schmidbaur, 1994).
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties : Gold and chloride's electrochemical behavior in ionic liquids was explored, revealing that gold trichloride plays a role in the reduction and deposition processes on electrodes. Specifically, gold trichloride is involved in forming Au(I) and Au(III) under certain conditions (Aldous et al., 2006).
Potential Anticancer Agent : A novel gold(III) complex based on gold trichloride was studied for its potential as an anticancer agent. This complex showed cytotoxic effects on yeast cells, indicating its potential therapeutic applications (Fazaeli et al., 2011).
Allergy Marker : Gold trichloride was investigated as a marker for contact allergy to gold. The study found that it can elicit positive patch test reactions in patients with gold allergy, although it is less effective than gold sodium thiosulfate (Möller et al., 2004, 2005).
Stimulating DNA Synthesis : Research showed that gold trichloride stimulates DNA synthesis in human lymphoid cells, indicating its potential role in cell biology and possibly in medical diagnostics (Nordlind, 1985).
Molecular Structure Studies : The molecular geometry of dimeric gold trichloride was determined, providing insights into its bonding and structural properties, which are vital for understanding its reactivity and applications in various fields (Hargittai et al., 2001).
Graphite Intercalation : Gold trichloride's intercalation into graphite was studied, showing significant effects on graphite's properties. This has implications for material science, particularly in the development of novel materials (Vangelisti & Herold, 1977).
Catalysis : Gold trichloride's application in catalysis, particularly in the context of organic synthesis and material science, has been explored. This includes its role in promoting reactions and in the synthesis of various chemical compounds (Pina et al., 2010).
Extraction and Monitoring : A study on the solvent extraction process of gold chloride by tri-butyl phosphate highlighted the role of gold trichloride in this process, offering insights into its potential for industrial applications in gold recovery and processing (Sadeghi & Alamdari, 2016).
Nanoparticle Research : Gold nanoparticles have been extensively studied for their unique properties and potential applications. Gold trichloride is a key precursor in the synthesis of these nanoparticles, which are used in a wide range of fields including biomedicine, catalysis, and nanotechnology (Alkilany & Murphy, 2010; Daniel & Astruc, 2004).
Safety And Hazards
Gold trichloride may cause slight eye irritation, mild skin irritation, and mild digestive tract irritation . It is a low hazard for usual industrial handling . It is recommended to avoid dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation .
Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of gold trichloride . They offer insights into its synthesis, chemical reactions, and potential uses in various fields.
Eigenschaften
IUPAC Name |
trichlorogold | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHLTVSLYWWTEF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Au](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl3 | |
| Record name | gold trichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_trichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11118-27-7 (Parent) | |
| Record name | Gold trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044379 | |
| Record name | Gold trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to red solid; Soluble in water; [Hawley] Red, odorless crystalline solid; Soluble in water (680 g/L at 20 deg C); [MSDSonline] | |
| Record name | Gold trichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8362 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gold trichloride | |
CAS RN |
13453-07-1 | |
| Record name | Gold trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold chloride (AuCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



